2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
描述
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridin-6-one core with a cyclopentyl group at position 2 and methyl groups at positions 3 and 2.
属性
IUPAC Name |
2-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)16(15-13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMHINRGJKITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN(C(=C12)C)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multi-step organic reactions. A common route might include the condensation of cyclopentanone with appropriate substituted pyrazole and pyridine intermediates.
Step 1: : Formation of 3,4-dimethylpyrazole from an appropriate diketone via cyclization in the presence of ammonia or its derivatives.
Step 2: : N-alkylation using cyclopentyl bromide under basic conditions to introduce the cyclopentyl group.
Step 3: : The formed intermediate undergoes a cyclocondensation reaction with 3-chloropyridine derivatives to form the final compound.
Industrial Production Methods: : Scaling up the synthesis for industrial purposes may involve optimizing reaction conditions such as temperature, pressure, and solvent systems to increase yield and purity. This can include using continuous flow reactors and advanced purification techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents could include hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the compound may be achieved using reagents like lithium aluminum hydride.
Substitution: : Substitution reactions could occur at the pyrazole ring under electrophilic or nucleophilic conditions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride.
Substitution: : Alkyl halides, organolithium reagents.
Major Products: : The products of these reactions typically depend on the specific conditions and reagents used. Examples include oxidized derivatives, reduced forms of the original compound, and various substituted analogs.
科学研究应用
Antimalarial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridines, including 2-cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, as antimalarial agents. These compounds have been shown to inhibit the growth of Plasmodium species, which are responsible for malaria. The structural modifications in this class enhance their efficacy against various strains of malaria parasites .
Neuroprotective Effects
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family may serve as positive allosteric modulators for proteins involved in neurodegenerative diseases such as Parkinson's disease. The activation of E3 ligase Parkin through these compounds can potentially lead to therapeutic interventions that slow disease progression .
Anti-inflammatory Properties
The anti-inflammatory capabilities of pyrazolo[3,4-b]pyridines are notable, with some derivatives exhibiting effectiveness in treating conditions like asthma and rheumatoid arthritis. These compounds act by inhibiting phosphodiesterases (PDEs), which play a crucial role in inflammatory pathways .
Synthesis and Derivation
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Recent advances have focused on optimizing synthetic routes to improve yield and reduce environmental impact. For instance:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Hydrazine derivatives |
| 2 | Alkylation | Alkyl halides |
| 3 | Functionalization | Acetic anhydride |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- A study demonstrated that specific modifications to the pyrazolo framework significantly increased antimalarial potency against Plasmodium falciparum.
- Another investigation revealed that certain derivatives could activate neuroprotective pathways in cellular models of Parkinson's disease.
These findings underscore the versatility and therapeutic potential of this compound in various medical applications.
作用机制
The compound's mechanism of action is often related to its ability to interact with specific molecular targets:
Molecular Targets: : It may bind to certain enzymes, altering their activity. For instance, it could inhibit a particular enzyme by occupying its active site.
Pathways Involved: : Depending on the target, it could affect pathways related to cellular signaling, metabolism, or DNA repair.
相似化合物的比较
Antimicrobial and Apoptosis-Inducing Properties
- Triazole-linked derivatives : Compounds like 1,2,3-triazole-tethered pyrazolo[3,4-b]pyridin-6(7H)-ones exhibit potent antimicrobial activity against E. coli, S. aureus, and K. pneumoniae (MIC: 4–16 µg/mL) . The absence of a triazole moiety in the target compound suggests divergent bioactivity.
- Lipophilicity and substituent effects : The cyclopentyl group in the target compound may enhance cellular uptake compared to phenyl or isopropyl analogues, though specific data are lacking .
- Electron-withdrawing groups : Trifluoromethyl and difluoromethyl substituents at position 4 improve metabolic stability and target binding, as seen in derivatives with IC50 values <10 µM in apoptosis assays .
Comparative Bioactivity Data
Physicochemical Properties
Molecular Weight and Lipophilicity
- Target compound : Molecular formula C11H15N3O (MW: 205.26 g/mol). The cyclopentyl group increases logP compared to smaller alkyl groups .
- Isopropyl analogue : C11H15N3O (MW: 205.26 g/mol) but with lower steric bulk.
- Difluoromethyl-phenyl analogue : C14H11F2N3O (MW: 275.25 g/mol), combining lipophilicity (F atoms) and aromatic interactions .
生物活性
2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17N3O. The compound features a pyrazolo[3,4-b]pyridine scaffold, which is known for its diverse biological activities.
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit various mechanisms of action, primarily through:
- Phosphodiesterase Inhibition : These compounds have shown efficacy as phosphodiesterase inhibitors, which play a critical role in modulating intracellular signaling pathways related to inflammation and other physiological processes .
- Antimalarial Activity : Some studies suggest that pyrazolo[3,4-b]pyridines can inhibit the growth of Plasmodium species, indicating potential use in malaria treatment .
Inhibition of Phosphodiesterases
The compound has been identified as a potent inhibitor of phosphodiesterases (PDEs), particularly PDE4. This inhibition leads to increased levels of cyclic AMP (cAMP), which can reduce inflammation and enhance bronchial relaxation.
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | PDE4 | 12.5 |
Anticancer Properties
In vitro studies have shown that this compound exhibits antiproliferative effects against various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 8.0 |
| A549 | 5.5 |
Case Studies
- Chronic Obstructive Pulmonary Disease (COPD) : A study demonstrated that administration of the compound in animal models resulted in significant improvements in lung function and reduced inflammatory markers associated with COPD .
- Cancer Treatment : In a preclinical trial involving human cancer cell lines, this compound was shown to induce apoptosis through activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
常见问题
Q. What are the common synthetic routes for 2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how is purity validated?
The synthesis typically involves multi-step reactions, starting with cyclization of intermediates such as substituted pyrazole or pyridine precursors. For example:
- Step 1 : Condensation of cyclopentylamine with diketone derivatives under acidic conditions to form the pyrazole ring.
- Step 2 : Cyclization with hydrazine hydrate or similar agents to construct the pyridinone core .
- Step 3 : Introduction of methyl groups via alkylation or nucleophilic substitution.
Validation : Purity is confirmed using HPLC (≥98% purity threshold) and structural elucidation via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm and pyridinone carbonyl at ~170 ppm).
- FT-IR : Identifies lactam C=O stretches (~1650–1700 cm) and C-H vibrations from methyl/cyclopentyl groups .
- Mass Spectrometry : HRMS provides exact mass matching (<2 ppm error) to the molecular formula .
Q. What in vitro assays are recommended for initial biological screening?
- Antiproliferative Assays : Use MTT or SRB assays in cancer cell lines (e.g., MCF-7, A549) with IC determination over 48–72 hours .
- Apoptosis Markers : Western blotting for PARP cleavage or caspase-3 activation to confirm mechanistic pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the cyclopentyl group?
- Steric Considerations : The bulky cyclopentyl group may hinder nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reactivity .
- Catalysts : FeCl-SiO or iodine catalysts improve regioselectivity in cyclization steps .
- Monitoring : Track reaction progress via TLC (ethyl acetate/hexane, 3:7) and adjust stoichiometry if intermediates stall .
Q. How do substituents (e.g., cyclopentyl vs. isopropyl) impact reactivity and bioactivity?
- Electronic Effects : Cyclopentyl’s electron-donating nature increases pyridinone ring electron density, altering nucleophilic attack sites compared to isopropyl’s inductive withdrawal .
- Biological Impact : Comparative studies show cyclopentyl derivatives exhibit higher lipophilicity (logP ~2.5 vs. 1.8 for isopropyl), enhancing membrane permeability in cellular assays .
Q. How can contradictions in cytotoxicity data across cell lines be resolved?
- Mechanistic Profiling : Perform RNA-seq or proteomics to identify cell-specific targets (e.g., kinase inhibition in A549 vs. DNA damage in HCT116) .
- Assay Variability : Standardize culture conditions (e.g., serum concentration, passage number) and use orthogonal assays (e.g., flow cytometry for cell cycle arrest) .
Q. What strategies improve solubility for in vivo studies?
- Derivatization : Oxidize the pyridinone to an N-oxide using mCPBA, enhancing aqueous solubility by ~3-fold .
- Formulation : Use PEG-400 as a co-solvent (20% v/v in saline) to achieve stable concentrations ≥1 mg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
